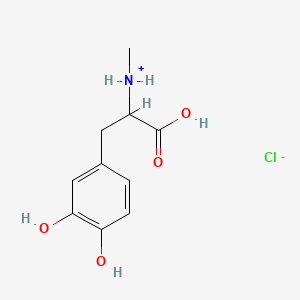
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is a compound known for its significant role in various biochemical processes. It is commonly referred to as L-DOPA or Levodopa, a precursor to the neurotransmitter dopamine. This compound is widely used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby replenishing the depleted levels of this neurotransmitter in patients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- typically involves the hydroxylation of L-tyrosine. The process can be carried out using tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. The reaction conditions generally require a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of L-DOPA often involves microbial fermentation using genetically engineered strains of bacteria or yeast that express tyrosine hydroxylase. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- undergoes several types of chemical reactions, including:
Oxidation: L-DOPA can be oxidized to form dopachrome, which further polymerizes to melanin.
Reduction: It can be reduced to dopamine by the enzyme DOPA decarboxylase.
Substitution: Various substitutions can occur on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: DOPA decarboxylase is the primary enzyme used for the reduction of L-DOPA to dopamine.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Dopamine: Formed by the reduction of L-DOPA.
Melanin: Formed through the oxidation and subsequent polymerization of L-DOPA.
Aplicaciones Científicas De Investigación
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and its effects on the nervous system.
Medicine: Primarily used in the treatment of Parkinson’s disease and other dopamine-deficient conditions.
Industry: Employed in the production of melanin for cosmetic and pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action of Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- involves its conversion to dopamine by the enzyme DOPA decarboxylase. This conversion occurs in the brain, where dopamine acts as a neurotransmitter, facilitating communication between neurons. The increased levels of dopamine help alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A precursor to L-DOPA.
Dopamine: The direct product of L-DOPA decarboxylation.
Norepinephrine and Epinephrine: Further derivatives of dopamine.
Uniqueness
Alanine, 3-(3,4-dihydroxyphenyl)-N-methyl-, hydrochloride, L- is unique due to its ability to cross the blood-brain barrier and its direct role in dopamine synthesis. Unlike dopamine, which cannot cross the blood-brain barrier, L-DOPA serves as an effective treatment for neurological conditions by increasing dopamine levels in the brain .
Propiedades
Número CAS |
51912-15-3 |
|---|---|
Fórmula molecular |
C10H14ClNO4 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
[1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]-methylazanium;chloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,11-13H,4H2,1H3,(H,14,15);1H |
Clave InChI |
WUBSGPKNROVQMZ-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]C(CC1=CC(=C(C=C1)O)O)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)


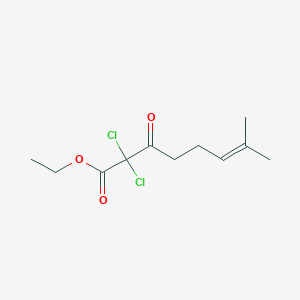
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
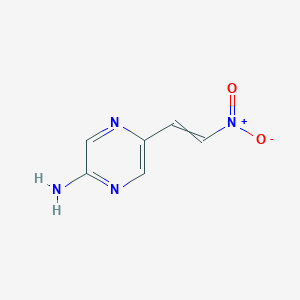
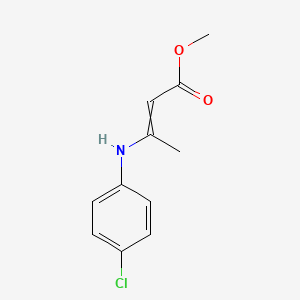
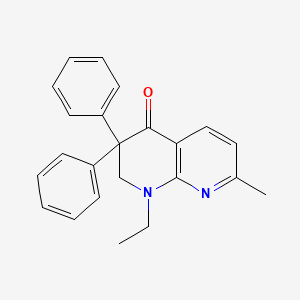
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)

![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
